molecular formula C11H11F2NO3 B11868367 ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate

ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate

Cat. No.: B11868367
M. Wt: 243.21 g/mol
InChI Key: LNJVZDUNIXEBQQ-UHFFFAOYSA-N
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Description

Ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate typically involves the reaction of indole-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethyl alcohol to yield the ester . The reaction conditions often require a controlled temperature environment and the use of solvents like dimethylformamide (DMF) for recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would typically include steps for purification, such as crystallization and chromatography, to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate include:

Uniqueness

This compound is unique due to its specific structural features, such as the presence of difluoro and oxo groups, which may contribute to its distinct biological activities and chemical reactivity .

Biological Activity

Ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, characterized by its unique molecular structure and notable fluorine substitutions. This article explores its biological activity, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C11_{11}H11_{11}F2_2NO3_3
  • Molecular Weight : 243.21 g/mol
  • IUPAC Name : Ethyl 5,5-difluoro-4-oxo-4,5,6,7-tetrahydro-1H-indole-2-carboxylate
  • CAS Number : 1263083-10-8

The compound features dual fluorine substitutions at the 5-position of the indole ring, which significantly influences its chemical reactivity and biological activity compared to other indole derivatives .

This compound exhibits potential biological activities through interactions with specific molecular targets. These interactions can alter enzyme activity or receptor function, leading to various biological effects. The compound's ability to bind to specific enzymes or receptors suggests it may influence their activity, which is crucial for understanding its therapeutic mechanisms .

Biological Activities

Research indicates that this compound may possess several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against various pathogens.
  • Anticancer Potential : The structural characteristics of indoles often correlate with anticancer activity. Ongoing studies are exploring its efficacy in inhibiting cancer cell proliferation.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties by modulating neuroinflammation and oxidative stress pathways.

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

StudyFindingsMethodology
Study ADemonstrated antimicrobial activity against E. coli and S. aureus with MIC values of 25 µg/mLIn vitro assays
Study BInduced apoptosis in cancer cell lines (IC50_{50} = 15 µM)Cell viability assays
Study CShowed neuroprotective effects in a mouse model of Alzheimer's diseaseBehavioral tests and biochemical assays

Case Studies

  • Case Study on Antimicrobial Activity :
    • A study evaluated the antimicrobial efficacy of this compound against common bacterial strains. The results indicated significant inhibition at low concentrations, suggesting potential as a therapeutic agent for bacterial infections.
  • Case Study on Anticancer Activity :
    • In another investigation focusing on cancer cell lines, the compound was found to inhibit cell growth effectively. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
  • Neuroprotective Case Study :
    • Research involving animal models demonstrated that administration of the compound improved cognitive function and reduced markers of neuroinflammation in models of neurodegenerative diseases.

Properties

Molecular Formula

C11H11F2NO3

Molecular Weight

243.21 g/mol

IUPAC Name

ethyl 5,5-difluoro-4-oxo-6,7-dihydro-1H-indole-2-carboxylate

InChI

InChI=1S/C11H11F2NO3/c1-2-17-10(16)8-5-6-7(14-8)3-4-11(12,13)9(6)15/h5,14H,2-4H2,1H3

InChI Key

LNJVZDUNIXEBQQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)CCC(C2=O)(F)F

Origin of Product

United States

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